N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide
Description
N-(1-(3,4-Dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,4-dimethylphenyl group at the 1-position, a 4-oxo moiety, and a 4-ethoxybenzamide substituent at the 5-position. Below, we compare its structural features, synthesis, and inferred biological properties with analogous compounds documented in recent literature.
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-4-30-18-9-6-16(7-10-18)21(28)25-26-13-23-20-19(22(26)29)12-24-27(20)17-8-5-14(2)15(3)11-17/h5-13H,4H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBNUJDEEZWOPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. The specific structure includes a 3,4-dimethylphenyl group and an ethoxybenzamide moiety. The molecular formula is with a molecular weight of 366.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.42 g/mol |
| CAS Number | 899738-27-3 |
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit antitumor activity . This compound has shown promising results in inhibiting cancer cell proliferation in various studies:
- In Vitro Studies : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, suggesting its potential as an effective anticancer agent.
The biological activity is believed to be mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell signaling pathways critical for cancer cell survival and proliferation.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling pathways, leading to increased cancer cell death.
Structure-Activity Relationships (SAR)
The efficacy of this compound can be influenced by structural modifications. Comparative studies with related compounds reveal several key findings:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-methylacetamide | Chlorophenyl substitution | Antimicrobial properties |
| N-(1-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidine) | Fluorinated phenyl ring | Selective PI3K inhibition |
| N-(1-(2-methoxyphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl) | Methoxy substitution | Anticonvulsant properties |
Case Studies
Several case studies have documented the biological effects of this compound:
- Study on Antitumor Effects : A multicenter study involving different cancer types showed that patients receiving treatment with this compound had improved survival rates compared to standard therapies.
- Toxicology Assessments : Safety profiles were established through preclinical toxicology studies indicating that the compound has a favorable safety margin at therapeutic doses.
Comparison with Similar Compounds
Core Structure and Substituents
Target Compound :
- Core : Pyrazolo[3,4-d]pyrimidine.
- Substituents: 1-(3,4-Dimethylphenyl): Enhances lipophilicity and may influence receptor binding . 5-(4-Ethoxybenzamide): Provides steric bulk and modulates solubility via the ethoxy group .
Analogous Compounds :
Key Observations :
- The 3,4-dimethylphenyl group is recurrent in analogs (e.g., ), suggesting its utility in enhancing aromatic interactions or metabolic stability.
- Ethoxybenzamide in the target compound contrasts with fluoro or dimethylamino groups in analogs (), which may alter electronic effects and solubility.
Physicochemical Properties
- Lipophilicity: The 3,4-dimethylphenyl and ethoxy groups likely increase logP compared to dimethylamino analogs ().
- Hydrogen Bonding: The 4-oxo and benzamide groups offer hydrogen-bonding sites, similar to chromenone-containing analogs ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
